2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole
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Overview
Description
2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperazine ring and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Formation of the Benzoxazole Ring: This involves the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole, piperazine, and benzoxazole rings using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at various positions, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoxazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
- 2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzimidazole
Uniqueness
The uniqueness of 2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole lies in its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H20N4OS/c1-12-16(23-13(2)18-12)11-20-7-9-21(10-8-20)17-19-14-5-3-4-6-15(14)22-17/h3-6H,7-11H2,1-2H3 |
InChI Key |
VRWJLPSZDAYBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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